molecular formula C20H25NO5 B4003227 N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate

N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate

Cat. No.: B4003227
M. Wt: 359.4 g/mol
InChI Key: USLFOCKQPCOBBW-UHFFFAOYSA-N
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Description

N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Chemistry and Antitumor Activity

The compound has been studied for its structural chemistry, particularly in the context of organotin carboxylates. Research has shown that derivatives involving organotin and oxalate, synthesized in specific stoichiometries, exhibit complex crystal structures and potential antitumor activities. These compounds have been compared with cisplatin, a clinically used antineoplastic drug, for their effectiveness against certain cancer cell lines, highlighting their potential application in cancer research (Ng et al., 1992).

Hydrogen Bonded Structures in Organic Amine Oxalates

Further investigations into organic amine oxalates, including those related to N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate, have explored their hydrogen-bonded networks. Different types of hydrogen-bonded structures, from linear chains to sheet-like structures and dimeric hydrogen-bonded rings, were characterized, providing insights into their structural specificity and potential applications in designing new materials with unique properties (Vaidhyanathan et al., 2002).

Applications in Dye-Sensitized Solar Cells

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), derivatives of oxalate have been utilized to enhance the performance of DSSCs. The addition of diethyl oxalate as an inexpensive additive in the electrolyte has shown to improve the short circuit current and overall conversion efficiency of the cells. This application demonstrates the potential of oxalate derivatives in improving the cost-effectiveness and efficiency of solar energy conversion technologies (Afrooz & Dehghani, 2015).

Development of New Pharmacologic Classes

Research into derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine has led to the identification of compounds with unique psychoactive effects, suggesting the potential for these compounds as prototypes for new pharmacologic classes. These classes may have applications in facilitating psychotherapy, representing an innovative approach to mental health treatment (Nichols et al., 1986).

Innovations in Polymer Science

The synthesis and study of polymers incorporating azo and oxalate derivatives have contributed to advancements in optical storage technologies. These materials have been shown to exhibit high photoinduced birefringence, offering potential applications in reversible optical storage systems. The cooperative motion of polar side groups in these amorphous polymers underscores the importance of molecular interactions in developing advanced functional materials (Meng et al., 1996).

Properties

IUPAC Name

oxalic acid;N-[2-(2-phenylphenoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C2H2O4/c1-2-3-13-19-14-15-20-18-12-8-7-11-17(18)16-9-5-4-6-10-16;3-1(4)2(5)6/h4-12,19H,2-3,13-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLFOCKQPCOBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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